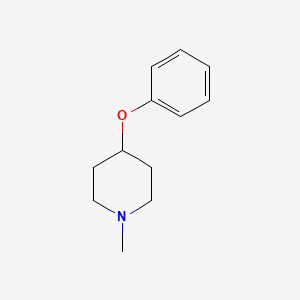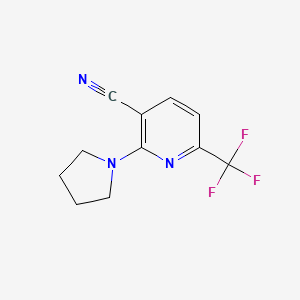
3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine
Vue d'ensemble
Description
3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenylamine group attached to a pyridazine ring, which is further substituted with a cyclopropyl-piperazine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Piperazine Moiety: The cyclopropyl-piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridazine intermediate.
Attachment of the Phenylamine Group: The final step involves the coupling of the phenylamine group to the pyridazine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce secondary or tertiary amines, and substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.
Applications De Recherche Scientifique
3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine: A structurally similar compound with a pyridazine ring substituted with a cyclopropyl-piperazine group.
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid:
Uniqueness
3-(6-(4-Cyclopropylpiperazin-1-yl)-pyridazin-3-yl)-phenylamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a phenylamine group with a pyridazine ring and a cyclopropyl-piperazine moiety makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H21N5 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-[6-(4-cyclopropylpiperazin-1-yl)pyridazin-3-yl]aniline |
InChI |
InChI=1S/C17H21N5/c18-14-3-1-2-13(12-14)16-6-7-17(20-19-16)22-10-8-21(9-11-22)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,18H2 |
Clé InChI |
RMKLNWLFLOWKRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[3-(3-aminophenoxy)propyl]-N,N-diethylamine](/img/structure/B8371165.png)



